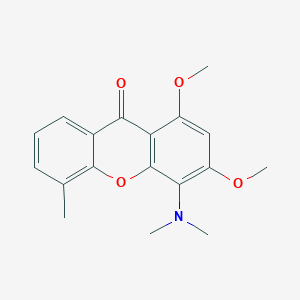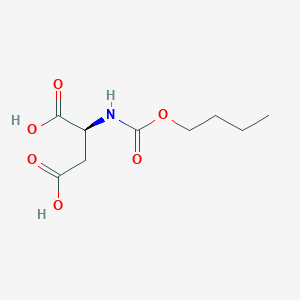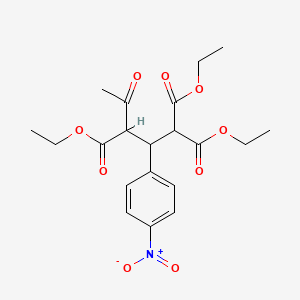
Triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate is an organic compound with a complex structure that includes a nitrophenyl group, a ketone, and three ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzaldehyde with diethyl malonate in the presence of a base, followed by subsequent esterification and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate: shares similarities with other nitrophenyl and ester-containing compounds such as:
Uniqueness
- The unique combination of a nitrophenyl group, a ketone, and three ester groups in this compound provides distinct reactivity and potential applications that are not commonly found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62558-74-1 |
|---|---|
Molecular Formula |
C20H25NO9 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
triethyl 2-(4-nitrophenyl)-4-oxopentane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C20H25NO9/c1-5-28-18(23)15(12(4)22)16(13-8-10-14(11-9-13)21(26)27)17(19(24)29-6-2)20(25)30-7-3/h8-11,15-17H,5-7H2,1-4H3 |
InChI Key |
KAASBUDXVBIWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14520442.png)

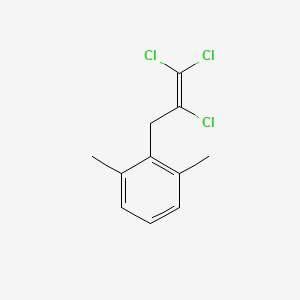
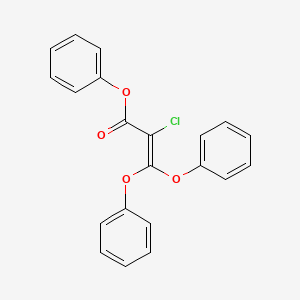
![2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one](/img/structure/B14520464.png)
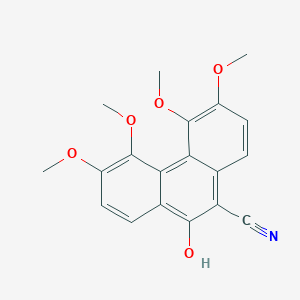
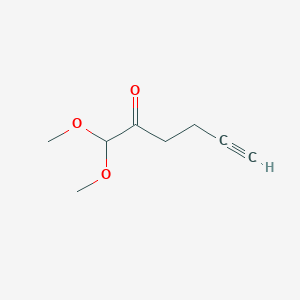
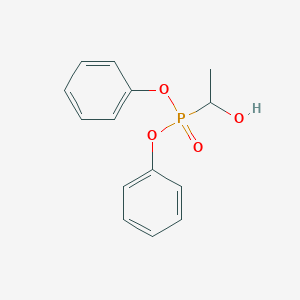
![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)
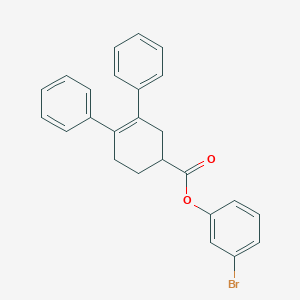
![3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one](/img/structure/B14520507.png)
